Methyl furo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl furo[2,3-b]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan-pyridine linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl furo[2,3-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl furo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
Methyl furo[2,3-b]pyrrole-5-carboxylate: Similar in structure but contains a pyrrole ring instead of a pyridine ring.
Methyl furo[3,2-b]pyridine-4-carboxylate: An isomer with a different arrangement of the furan and pyridine rings.
Methyl furo[2,3-b]indole-4-carboxylate: Contains an indole ring, which imparts different chemical and biological properties.
Biological Activity
Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bicyclic structure composed of a furan ring fused with a pyridine ring, which provides unique chemical properties that may contribute to its biological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound has the molecular formula C9H9NO3. Its structure includes an ester functional group, which can undergo hydrolysis to yield the corresponding carboxylic acid. The bicyclic nature of the compound enhances its reactivity and potential for various applications in medicinal chemistry.
Structural Comparison
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Furo-pyrrole derivative | Exhibits different reactivity patterns due to pyrrole ring. |
2-Methylfuro[2,3-b]pyridine | Methylated pyridine | Increased lipophilicity may enhance bioavailability. |
Methyl 5H-furo[3,2-b]pyrrole-4-carboxylate | Furo-pyrrole derivative | Different position of carboxylate group alters reactivity. |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various compounds containing the pyridine nucleus. This compound has shown promising results against several bacterial strains, including Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae . The presence of additional heterocycles in these compounds often enhances their therapeutic properties.
Neurotropic Activity
In a study examining neurotropic activities, derivatives of furo[2,3-b]pyridines were synthesized and tested for anticonvulsive properties. This compound exhibited significant neuroprotective effects with a protective index (PI) greater than that of standard anticonvulsants like ethosuximide . The enhanced activity suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological evaluation of this compound revealed insights into its structure-activity relationships. Variations in substituents on the pyridine ring significantly influenced biological outcomes such as anti-allergic and anti-inflammatory activities .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against multidrug-resistant Mycobacterium tuberculosis. Results indicated that this compound demonstrated notable inhibition of bacterial growth compared to traditional antibiotics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, this compound was evaluated in rodent models for its ability to mitigate seizure activity. The compound displayed a significant reduction in seizure frequency and duration when compared to control groups .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2-5H,1H3 |
InChI Key |
UGYCCCARKFDUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
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